molecular formula C7H9ClN2O2S B2556556 6-chloro-N,N-dimethylpyridine-3-sulfonamide CAS No. 52480-31-6

6-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B2556556
Key on ui cas rn: 52480-31-6
M. Wt: 220.67
InChI Key: ZKZTULWHDVRRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541455B2

Procedure details

A mixture of 1.9 g (8.8 mmol) of 6-chloro-N,N-dimethylpyridine-3-sulfonamide and 4.6 mL (91.5 mmol) of hydrazine monohydrate in 10 mL of EtOH is heated for 2 hours at 80° C. The precipitate obtained, after cooling to room temperature, is filtered off and then washed with 10 mL of EtOH and dried under vacuum. 1.62 g of 6-hydrazino-N,N-dimethylpyridine-3-sulfonamide are obtained in the form of a white powder.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.O.[NH2:15][NH2:16]>CCO>[NH:15]([C:2]1[N:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1)[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N(C)C
Name
Quantity
4.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 10 mL of EtOH
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(C=N1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.